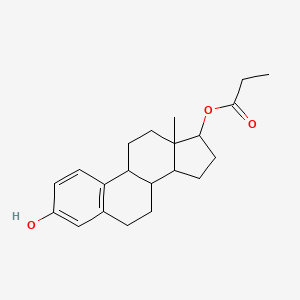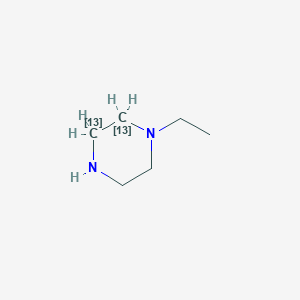
(E)-1-allyl-4-hydroxy-2-oxo-N'-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: is a mouthful, but let’s break it down This compound belongs to the class of hydrazides and quinolines
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, similar hydrazides and quinolines are often synthesized through condensation reactions, cyclizations, and functional group transformations.
Industrial Production: Industrial-scale production methods may vary, but they likely employ efficient and scalable processes. Researchers and chemists optimize these methods to achieve high yields and purity.
Análisis De Reacciones Químicas
Reactivity:
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents on the quinoline ring may be replaced by other groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts. Reaction conditions vary based on the desired outcome.
Major Products: The products formed from these reactions could include derivatives of the original compound, such as substituted quinolines or hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties. It might serve as a building block for more complex molecules.
Biology and Medicine:Antibacterial Properties: Some quinolines exhibit antibacterial activity, so investigations into this compound’s biological effects are warranted.
Anticancer Potential: Quinolines have been studied for their potential as anticancer agents.
Catalysis: Quinoline derivatives can act as catalysts in organic transformations.
Materials Science: They might find applications in materials science due to their unique structures.
Mecanismo De Acción
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related hydrazides and quinolines.
Propiedades
Fórmula molecular |
C19H16N4O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-1-prop-2-enyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-2-11-23-15-6-4-3-5-14(15)17(24)16(19(23)26)18(25)22-21-12-13-7-9-20-10-8-13/h2-10,12,24H,1,11H2,(H,22,25)/b21-12+ |
Clave InChI |
OFHWVUGPIVKTOK-CIAFOILYSA-N |
SMILES isomérico |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
SMILES canónico |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)



![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
